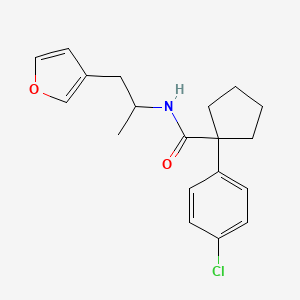
2-tert-Butyl-2-phenyloxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-tert-Butyl-2-phenyloxirane, commonly known as TBPO, is a cyclic organic compound that is widely used in scientific research applications. It is a colorless liquid that belongs to the class of epoxides and is known for its high reactivity and stability. TBPO is synthesized through a multi-step process that involves the use of various reagents and catalysts.
Mécanisme D'action
TBPO acts as a strong electrophile due to the presence of the oxirane ring. It reacts readily with nucleophiles such as water, alcohols, and amines to form stable adducts. TBPO is also known to undergo ring-opening reactions, resulting in the formation of various organic compounds. The mechanism of action of TBPO in organic reactions is complex and depends on various factors, including the nature of the reactants, reaction conditions, and the presence of other catalysts.
Biochemical and Physiological Effects
TBPO is known to cause various biochemical and physiological effects. It is a potent irritant and can cause skin and eye irritation upon contact. TBPO is also known to cause respiratory irritation and can lead to respiratory distress in some cases. Ingestion of TBPO can cause gastrointestinal irritation and can lead to nausea, vomiting, and diarrhea. Additionally, TBPO is known to be toxic to aquatic organisms and can cause environmental damage.
Avantages Et Limitations Des Expériences En Laboratoire
TBPO has several advantages as a reagent and catalyst in lab experiments. It is a stable and highly reactive compound that can be easily synthesized in large quantities. TBPO is also relatively inexpensive and readily available. However, TBPO has several limitations as well. It is a potent irritant and can cause health hazards upon contact. Additionally, TBPO is known to be unstable in the presence of moisture and air, and therefore requires careful handling and storage.
Orientations Futures
TBPO has several potential future directions in scientific research. One potential direction is the development of new synthetic methods for TBPO that are more efficient and environmentally friendly. Another potential direction is the use of TBPO in the synthesis of new pharmaceuticals and agrochemicals. Additionally, TBPO can be used as a model compound for studying the mechanism of action of epoxides and other cyclic organic compounds. Overall, TBPO has several potential future directions in scientific research and is a promising compound for various applications.
Méthodes De Synthèse
TBPO is synthesized through a multi-step process that involves the use of various reagents and catalysts. The first step involves the reaction of tert-butyl hydroperoxide with benzene in the presence of a catalyst such as molybdenum trioxide. This reaction results in the formation of tert-butylbenzene hydroperoxide. The second step involves the reaction of tert-butylbenzene hydroperoxide with acetic acid in the presence of a catalyst such as sulfuric acid. This reaction results in the formation of TBPO.
Applications De Recherche Scientifique
TBPO is widely used in scientific research applications, particularly in the field of organic synthesis. It is used as a reagent in the synthesis of various organic compounds, including alcohols, ketones, and carboxylic acids. TBPO is also used as a catalyst in various organic reactions, including epoxidation, oxidation, and reduction reactions. Additionally, TBPO is used in the synthesis of various pharmaceuticals and agrochemicals.
Propriétés
IUPAC Name |
2-tert-butyl-2-phenyloxirane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-11(2,3)12(9-13-12)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSOTZLDEBVCNHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1(CO1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3E)-1,1,1-trifluoro-4-[(2-phenoxyphenyl)amino]but-3-en-2-one](/img/structure/B2726056.png)

![2-{[2-(3-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2726058.png)
![3,4-dimethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2726060.png)
![3-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}-2-cyano-2-butenamide](/img/structure/B2726064.png)

![(11Z)-N-(4-fluorophenyl)-11-[(3-methoxyphenyl)imino]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2726066.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-chloro-2-nitrobenzamide](/img/structure/B2726067.png)
![5-Fluoro-3-azabicyclo[3.1.1]heptan-2-one](/img/structure/B2726069.png)

![2-(isopropylthio)-8,8-dimethyl-5-(4-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2726072.png)
![1-{4-[(difluoromethyl)sulfanyl]phenyl}-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B2726073.png)
![2-[[3-(3,4-Dimethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2726074.png)
